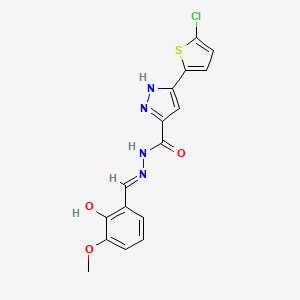![molecular formula C27H29N3O4 B11640330 1,3-dimethyl-5-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640330.png)
1,3-dimethyl-5-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-diméthyl-5-[(1-{2-[5-méthyl-2-(propan-2-yl)phénoxy]éthyl}-1H-indol-3-yl)méthylidène]pyrimidine-2,4,6(1H,3H,5H)-trione est un composé organique complexe avec une structure unique qui comprend des groupes indole, pyrimidine et phénoxy
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1,3-diméthyl-5-[(1-{2-[5-méthyl-2-(propan-2-yl)phénoxy]éthyl}-1H-indol-3-yl)méthylidène]pyrimidine-2,4,6(1H,3H,5H)-trione implique plusieurs étapes, en commençant par la préparation des précurseurs indole et pyrimidine. Le dérivé indole peut être synthétisé par la synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en milieu acide . Le dérivé pyrimidine peut être synthétisé par la réaction de Biginelli, qui implique la condensation d'un aldéhyde, d'un β-cétoester et de l'urée en milieu acide .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse pour une production à grande échelle, y compris l'utilisation de réacteurs à flux continu et d'équipements de synthèse automatisés pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
1,3-diméthyl-5-[(1-{2-[5-méthyl-2-(propan-2-yl)phénoxy]éthyl}-1H-indol-3-yl)méthylidène]pyrimidine-2,4,6(1H,3H,5H)-trione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée en utilisant des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux cycles indole et pyrimidine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
1,3-diméthyl-5-[(1-{2-[5-méthyl-2-(propan-2-yl)phénoxy]éthyl}-1H-indol-3-yl)méthylidène]pyrimidine-2,4,6(1H,3H,5H)-trione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour ses applications thérapeutiques potentielles, telles que le traitement du cancer ou des maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de 1,3-diméthyl-5-[(1-{2-[5-méthyl-2-(propan-2-yl)phénoxy]éthyl}-1H-indol-3-yl)méthylidène]pyrimidine-2,4,6(1H,3H,5H)-trione implique son interaction avec des cibles moléculaires et des voies spécifiques. Les cycles indole et pyrimidine peuvent interagir avec des enzymes ou des récepteurs, conduisant à des changements dans les processus cellulaires. Par exemple, le composé peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux.
Applications De Recherche Scientifique
1,3-DIMETHYL-5-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-DIMETHYL-5-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may act by modulating enzyme activity, altering signal transduction pathways, or interacting with nucleic acids.
Comparaison Avec Des Composés Similaires
Composés similaires
Indole-3-carbinol : Un composé avec une structure indole similaire, connu pour ses propriétés anticancéreuses.
Acide 5-méthyl-2-phénoxybenzoïque : Un composé avec un groupe phénoxy similaire, utilisé dans la synthèse de divers produits pharmaceutiques.
Pyrimidine-2,4,6-trione : Un composé avec une structure pyrimidine similaire, utilisé dans la synthèse des barbituriques.
Unicité
1,3-diméthyl-5-[(1-{2-[5-méthyl-2-(propan-2-yl)phénoxy]éthyl}-1H-indol-3-yl)méthylidène]pyrimidine-2,4,6(1H,3H,5H)-trione est unique en raison de sa combinaison de groupes indole, pyrimidine et phénoxy, ce qui peut conférer des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C27H29N3O4 |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
1,3-dimethyl-5-[[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H29N3O4/c1-17(2)20-11-10-18(3)14-24(20)34-13-12-30-16-19(21-8-6-7-9-23(21)30)15-22-25(31)28(4)27(33)29(5)26(22)32/h6-11,14-17H,12-13H2,1-5H3 |
Clé InChI |
NGOBITGDJHJLMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N(C4=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-hydroxy-N'-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640251.png)
![1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11640256.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide](/img/structure/B11640258.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11640266.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11640276.png)

![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)
![N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(4-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11640292.png)
![Dimethyl 4-(3-methoxy-4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11640302.png)
![6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640312.png)
![methyl 3-[(N,N-dimethylglycyl)amino]-1H-indole-2-carboxylate](/img/structure/B11640319.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11640322.png)
![(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640333.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640344.png)
